3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone
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Overview
Description
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone is a synthetic compound notable for its complex polycyclic structure, integrating elements of benzene, chromene, and isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone typically involves the following steps:
Formation of the Chromene Backbone: This involves a cyclization reaction of suitable phenolic precursors under acidic or basic conditions.
Construction of the Isoxazole Ring: This is generally achieved through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.
Final Assembly: The final step involves coupling the chromene and isoxazole rings via appropriate linkers, followed by functional group modifications to achieve the desired methanone substitution.
Industrial Production Methods
While specific industrial methods are proprietary, the large-scale production often utilizes automated synthesis equipment and continuous flow reactors to ensure high yield and purity. Key considerations include maintaining optimal reaction temperatures, pressures, and the use of catalysts to facilitate efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the chromene moiety, leading to quinone derivatives.
Reduction: Reduction reactions can modify the isoxazole ring, potentially leading to ring-opened products.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur at the aromatic benzene and chromene rings.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents include potassium permanganate or chromic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, Friedel-Crafts catalysts, or strong bases/acids can facilitate substitution reactions.
Major Products
Oxidative Products: Quinone derivatives and hydroxylated compounds.
Reductive Products: Reduced isoxazole or chromene derivatives.
Substitution Products: Halogenated, alkylated, or acylated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Utilized as ligands or catalysts in various organic reactions due to its polycyclic framework.
Synthetic Intermediates: Acts as a building block in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Exhibits potential antibacterial and antifungal properties.
Anticancer Research: Investigated for its ability to inhibit certain cancer cell lines.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry
Polymer Chemistry: Used in the synthesis of novel polymeric materials with enhanced properties.
Material Science: Explored for its application in the creation of advanced materials with unique electronic or optical characteristics.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism by which 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone exerts its effects depends on the biological context:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Interaction: Modulates receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Interferes with key signaling pathways, altering cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison
Chromenes: Similar in structure but may lack the isoxazole ring, leading to different reactivity and biological activity.
Isoxazoles: Compounds with only the isoxazole ring might not exhibit the same range of reactions or applications as the polycyclic framework of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone.
Methanone Derivatives: Related compounds with similar methanone substitutions but different core structures might not achieve the same functionality.
Similar Compounds
3H-benzo[5,6]chromeno[4,3-c]isoxazol: Lacks the methanone group but retains much of the polycyclic structure.
4H-chromeno[4,3-c]isoxazol-4-one: Another related compound with differences in ring substitutions and functional groups.
This compound's unique combination of structural elements sets it apart from other similar molecules, providing distinct advantages in various scientific and industrial applications.
Properties
IUPAC Name |
[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21(15-7-2-1-3-8-15)22-20-16(13-25-22)12-24-18-11-10-14-6-4-5-9-17(14)19(18)20/h1-11,16,20H,12-13H2/t16-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUSUZKQVRQLKS-OXJNMPFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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